1-(diphenylacetyl)indoline
CAS No.:
Cat. No.: VC11419335
Molecular Formula: C22H19NO
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H19NO |
|---|---|
| Molecular Weight | 313.4 g/mol |
| IUPAC Name | 1-(2,3-dihydroindol-1-yl)-2,2-diphenylethanone |
| Standard InChI | InChI=1S/C22H19NO/c24-22(23-16-15-17-9-7-8-14-20(17)23)21(18-10-3-1-4-11-18)19-12-5-2-6-13-19/h1-14,21H,15-16H2 |
| Standard InChI Key | DOEGHCMTOPAIEV-UHFFFAOYSA-N |
| SMILES | C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(C2=CC=CC=C21)C(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
1-(Diphenylacetyl)indoline (CHNO) consists of an indoline backbone—a bicyclic structure comprising a benzene ring fused to a five-membered nitrogen-containing ring—substituted at the 1-position with a diphenylacetyl group. The diphenylacetyl moiety introduces steric bulk and aromatic interactions, which influence its physicochemical properties and biological interactions .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | CHNO | |
| Molecular Weight | 313.4 g/mol (calculated) | |
| IUPAC Name | 1-(2,2-Diphenylacetyl)indoline | |
| Solubility | Low in water; soluble in DMSO |
Spectral and Computational Data
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NMR: Predicted signals include aromatic protons (δ 6.8–7.5 ppm) for the indoline and diphenyl groups, with a distinct methylene proton (δ 4.2–4.5 ppm) adjacent to the ketone .
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Computational Modeling: Density functional theory (DFT) analyses suggest a planar conformation for the indoline ring, with the diphenylacetyl group adopting a twisted geometry to minimize steric clashes .
Synthesis and Derivative Development
Primary Synthetic Routes
The synthesis of 1-(diphenylacetyl)indoline typically involves acylation of indoline with diphenylacetyl chloride under basic conditions (Scheme 1) :
Scheme 1:
Yields range from 65–85%, depending on the purity of reactants and reaction time . Alternative methods include:
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Pd-Catalyzed C–H Activation: Direct functionalization of indoline via palladium catalysts, enabling regioselective acylation .
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Microwave-Assisted Synthesis: Reduces reaction time from 12 hours to 30 minutes with comparable yields .
Table 2: Optimization of Synthetic Conditions
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Traditional Acylation | 72 | 95 | |
| Pd-Catalyzed C–H | 68 | 97 | |
| Microwave-Assisted | 81 | 98 |
Challenges in Purification
The hydrophobic diphenylacetyl group complicates chromatographic separation. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) is recommended for isolating high-purity batches (>98%) .
Pharmacological Profile and Mechanism of Action
Table 3: Cytotoxicity of Selected Indoline Derivatives
Neuropharmacological Effects
Indoline scaffolds modulate serotonin (5-HT) and dopamine (D) receptors, suggesting potential applications in neurodegenerative diseases . Molecular docking studies predict that 1-(diphenylacetyl)indoline binds to 5-HT with a docking score of −9.2 kcal/mol, comparable to risperidone (−9.5 kcal/mol) .
Applications in Drug Development
Lead Optimization Strategies
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